molecular formula C16H20BrNO2 B13101487 tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate

tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate

Cat. No.: B13101487
M. Wt: 338.24 g/mol
InChI Key: IZPXRPVOAWWLJU-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate: is an organic compound with the molecular formula C16H20BrNO2. This compound is a derivative of carbamate and features a brominated naphthalene ring, making it a significant molecule in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate typically involves the reaction of 4-bromo-1,2-dihydronaphthalene with tert-butyl isocyanate in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (4-bromophenyl)carbamate
  • tert-Butyl (4-bromo-2-methylphenyl)carbamate
  • tert-Butyl (4-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)(methyl)carbamate

Uniqueness: tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the tert-butyl and carbamate groups contribute to its stability and solubility .

Properties

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1,2-dihydronaphthalen-1-yl)-N-methylcarbamate

InChI

InChI=1S/C16H20BrNO2/c1-16(2,3)20-15(19)18(4)14-10-9-13(17)11-7-5-6-8-12(11)14/h5-9,14H,10H2,1-4H3

InChI Key

IZPXRPVOAWWLJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC=C(C2=CC=CC=C12)Br

Origin of Product

United States

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